Nigericin

Description

A polyether antibiotic which affects ion transport and ATPase activity in mitochondria. It is produced by Streptomyces hygroscopicus. (From Merck Index, 11th ed)

This compound has been reported in Streptomyces, Streptomyces violaceusniger, and Streptomyces hygroscopicus with data available.

Properties

IUPAC Name |

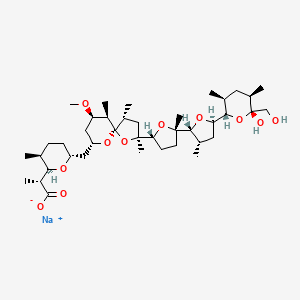

(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANUORFCFTYTSZ-SJSJOXFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041079 | |

| Record name | Nigericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

725.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28380-24-7 | |

| Record name | Nigericin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28380-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028380247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nigericin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nigericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nigericin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIGERICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRU6GY95IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Nigericin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin, a polyether antibiotic first isolated in the 1950s, has garnered significant interest for its potent biological activities, including its function as a highly selective ionophore. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing microorganism, its biosynthesis, and its well-characterized mechanism of action. The information is presented with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates, making it a valuable resource for professionals in the fields of microbiology, pharmacology, and drug development.

Discovery and Producing Organism

This compound was first described in 1951 by R.L. Harned and his colleagues.[1][2][3] It was isolated from a strain of Streptomyces recovered from soil samples collected in Nigeria, which led to its name.[2] The producing organism was later identified as Streptomyces hygroscopicus.[2][4] The structure of this compound was elucidated in 1968 through X-ray crystallography.[2][3]

Experimental Protocols

1.1.1. Isolation of this compound (Based on historical accounts)

-

Fermentation: Streptomyces hygroscopicus is cultured in a suitable liquid medium under aerobic conditions. The composition of the medium is critical for optimal antibiotic production and typically includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. Fermentation is carried out for several days at a controlled temperature and pH.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation. This compound can be found in both the mycelium and the supernatant. The antibiotic is extracted from the broth and mycelial cake using organic solvents such as methanol or ethyl acetate.[5]

-

Purification: The crude extract is then subjected to a series of purification steps. These can include solvent-solvent extraction, precipitation, and chromatography (e.g., silica gel chromatography) to isolate the crystalline antibiotic.[5]

1.1.2. Structure Elucidation by X-ray Crystallography (General Principles)

The determination of this compound's structure in 1968 utilized the principles of X-ray crystallography. This technique involves the following general workflow:

-

Crystallization: A highly purified sample of this compound is dissolved in a suitable solvent, and crystals are grown through slow evaporation or other crystallization techniques.

-

X-ray Diffraction: The resulting crystals are mounted and exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

-

Data Collection and Analysis: The intensities and positions of the diffracted spots are measured. This data is then used to calculate an electron density map of the molecule.

-

Structure Determination: By interpreting the electron density map, the three-dimensional arrangement of the atoms in the this compound molecule can be determined.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster. The complete biosynthetic gene cluster for this compound was first cloned and characterized from Streptomyces sp. DSM4137.[6]

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster contains genes encoding a Type I polyketide synthase (PKS), tailoring enzymes, and regulatory proteins. The PKS is responsible for assembling the polyketide backbone of this compound from simple carboxylic acid precursors.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key enzymatic steps:

-

Polyketide Chain Assembly: The PKS enzymes catalyze the sequential condensation of extender units (malonyl-CoA and methylmalonyl-CoA) to a starter unit, forming a linear polyketide chain.

-

Cyclization and Tailoring: A series of tailoring enzymes, including oxidoreductases and cyclases, then act on the polyketide intermediate to form the characteristic cyclic ether rings of this compound.

-

Release and Final Modifications: The final polyketide is released from the PKS, and may undergo further modifications to yield the mature this compound molecule.

Figure 1. A simplified workflow of the proposed biosynthetic pathway of this compound.

Quantitative Data

Production of this compound

The yield of this compound can vary significantly depending on the Streptomyces strain and the fermentation conditions employed.

| Streptomyces Strain | Fermentation Conditions | This compound Yield | Reference |

| Streptomyces malaysiensis F913 (nigR overexpression) | Liquid Gause's medium, 168h, 28°C | 0.56 g/L | [7] |

| Streptomyces javensis Inha503 | R5 medium, 10 days | 1.75-fold increase over initial conditions | [8] |

| Streptomyces sp. LHR 9 | Glucose soybean meal broth, pH 7, 35°C, 200 rpm, 7 days | Optimized production | [9] |

Antimicrobial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. Its activity against Gram-negative bacteria is generally poor.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.125 | [10] |

| Staphylococcus aureus (MRSA) | USA300 | 0.125 | [10] |

| Enterococcus faecalis | ATCC 29212 | 0.0625 | [10] |

| Enterococcus faecium (VRE) | ATCC 51559 | 0.125 | [10] |

| Streptococcus pneumoniae | ATCC 49619 | 0.004 | [10] |

| Escherichia coli | ATCC 25922 | > 64 | [10] |

| Pseudomonas aeruginosa | ATCC 27853 | > 64 | [10] |

Ionophoretic Activity

This compound's function as an ionophore has been quantitatively characterized.

| Parameter | Value | Conditions | Reference |

| Intrinsic translocation rate constant (k1 for nig-H) | ~6.10(3) s-1 | 25°C, soybean phospholipid vesicles | [11] |

| Intrinsic translocation rate constant (k2 for nig-K) | ~6.10(3) s-1 | 25°C, soybean phospholipid vesicles | [11] |

| Apparent dissociation constant for K+ | ~1.5 x 10-3 M | 50 mM ion concentration | [11] |

| Apparent dissociation constant for Na+ | ~6.4 x 10-2 M | 50 mM ion concentration | [11] |

Mechanism of Action: NLRP3 Inflammasome Activation

This compound's primary mechanism of action in mammalian cells is the disruption of ion gradients across cellular membranes. It functions as a potent K+/H+ antiporter, leading to a net efflux of intracellular potassium ions.[12][13][14] This rapid decrease in cytosolic potassium concentration is a key trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[15][16][17]

The activation of the NLRP3 inflammasome by this compound follows a canonical pathway:

-

Potassium Efflux: this compound inserts into the cell membrane and facilitates the exchange of intracellular K+ for extracellular H+, leading to a rapid drop in cytosolic K+ levels.[12][13][14]

-

NLRP3 Activation: The decrease in intracellular K+ concentration is sensed by the NLRP3 protein, leading to its conformational change and oligomerization.

-

Inflammasome Assembly: Activated NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.

-

Caspase-1 Activation: The proximity of pro-caspase-1 molecules within the inflammasome complex leads to their auto-cleavage and activation.

-

Cytokine Processing and Pyroptosis: Activated caspase-1 cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, secretion of mature cytokines, and a form of inflammatory cell death called pyroptosis.[17]

Figure 2. Signaling pathway of NLRP3 inflammasome activation by this compound.

Conclusion

This compound, a natural product from Streptomyces hygroscopicus, has a rich history from its discovery in the mid-20th century to its current use as a valuable tool in cell biology and immunology research. Its well-defined mechanism as a K+/H+ ionophore and a potent activator of the NLRP3 inflammasome provides a clear example of how microbial secondary metabolites can be harnessed to probe fundamental cellular processes. The ongoing research into its biosynthesis and the optimization of its production hold promise for future applications, potentially in the development of novel therapeutics that target inflammatory pathways. This guide serves as a comprehensive resource for researchers seeking a deeper understanding of the origins and multifaceted biological activities of this compound.

References

- 1. This compound a new crystalline antibiotic from an unidentified Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. uniscience.co.kr [uniscience.co.kr]

- 4. This compound | C40H68O11 | CID 34230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Pathway-Specific Regulator NigR for High Yield Production of this compound in Streptomyces malaysiensis F913 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inha.elsevierpure.com [inha.elsevierpure.com]

- 9. journals.innovareacademics.in [journals.innovareacademics.in]

- 10. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore this compound Is a Novel Approach for Senolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. K+/H+-antiporter this compound arrests DNA synthesis in Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 17. Inflammasome - Wikipedia [en.wikipedia.org]

The Discovery of Nigericin from Streptomyces hygroscopicus: A Technical Guide

Abstract

Nigericin, a polyether ionophore antibiotic, was first isolated from the soil bacterium Streptomyces hygroscopicus in the 1950s.[1] Its unique structure and potent biological activities have since made it a valuable tool in biological research and a subject of interest for therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological mechanism of this compound, with a focus on its interaction with cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.

Introduction

Streptomyces hygroscopicus, a Gram-positive bacterium found in soil, is a prolific producer of secondary metabolites with diverse biological activities.[2][3] One of the earliest and most significant discoveries from this organism was this compound, a compound that belongs to the class of polyether ionophores.[1] Initially identified for its antibiotic properties, subsequent research revealed its potent ability to transport monovalent cations, such as potassium (K+) and protons (H+), across biological membranes.[1][4][5] This ionophoretic activity is the foundation for its broad spectrum of biological effects, including antibacterial, antifungal, antiviral, antimalarial, and anticancer activities.[1][3] A particularly well-studied effect of this compound is its activation of the NLRP3 inflammasome, a key component of the innate immune system.[2][4]

Discovery and Initial Characterization

This compound was first reported in 1951 by Harned and his colleagues from a then-unidentified Streptomyces species isolated from Nigerian soil.[6] The producing organism was later identified as Streptomyces hygroscopicus. The initial studies focused on its crystalline nature and antibiotic activity. However, the complex structure of this compound remained unknown for nearly two decades until it was elucidated in 1968 by Steinrauf and his team using X-ray crystallography.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was a landmark achievement, revealing a complex polyether backbone with multiple chiral centers. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₀H₆₈O₁₁ | [7] |

| Molecular Weight | 724.97 g/mol | [7] |

| Appearance | Crystalline solid | [6] |

| CAS Number | 28380-24-7 |

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Observed m/z | Reference |

| ESI | [M+Na]⁺ | 747.5 | [8] |

| ESI | [M+NH₄]⁺ | 770.541 | [9] |

Table 3: ¹³C NMR Chemical Shifts of this compound

(Note: Specific assignments can vary slightly based on solvent and instrumentation. The following is a representative list of chemical shifts.)

| Chemical Shift (ppm) |

| 172.96 |

| 163.71 |

| 148.35 |

| 130.56 |

| 130.53 |

| 129.78 |

| 129.69 |

| 127.72 |

| 127.57 |

| 122.74 |

| 122.18 |

| 114.33 |

| 28.63 |

| 22.03 |

(Data compiled from publicly available spectral databases)[7][10]

Experimental Protocols

This section provides detailed methodologies for the fermentation, isolation, and purification of this compound from Streptomyces hygroscopicus.

Fermentation of Streptomyces hygroscopicus

-

Strain and Culture Conditions: Streptomyces hygroscopicus (e.g., ATCC 29253) is grown on oatmeal agar slants for 10 days at 28°C to induce sporulation.[11] Spore suspensions are prepared in 10% (v/v) glycerol and stored at -20°C.[11]

-

Inoculum Preparation: A thawed spore suspension (1 mL) is inoculated into 50 mL of a suitable seed medium (e.g., starch casein broth) in a 250-mL Erlenmeyer flask.[11] The culture is incubated at 28°C for 5 days with shaking at 150 rpm.[11]

-

Production Medium: The production medium can be varied to optimize yield, with a common composition being (g/L): soybean meal, 20; D(+) mannose, 20; KH₂PO₄, 5, with the pH adjusted to 6.0.[11] Another optimized medium contains (g/L): starch, 40.52; soybean meal, 5.10; and phosphates, 2.21.[12]

-

Fermentation: Each 250-mL Erlenmeyer flask containing 50 mL of production medium is inoculated with 3 mL of the seed culture.[11] The flasks are incubated at 25-28°C for 7-10 days with shaking at 150-200 rpm.[11][13]

Isolation and Purification of this compound

-

Extraction: After fermentation, the whole culture broth is extracted with an equal volume of ethyl acetate by vigorous shaking for several hours.[12][14] The organic phase is separated from the mycelial debris by centrifugation.[12] The remaining mycelium can be further extracted with methanol.[12]

-

Solvent Evaporation: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.[13]

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A solvent gradient is used for elution, starting with a nonpolar solvent system and gradually increasing the polarity. A typical solvent system progression is as follows:

-

Purity Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify those containing this compound.[13]

-

Crystallization: The purified this compound fractions are combined, the solvent is evaporated, and the resulting solid is crystallized from a suitable solvent such as methanol or hexane to obtain pure this compound crystals.[1]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is its ability to function as a K⁺/H⁺ antiporter, disrupting cellular ion homeostasis.[4][5] This leads to a decrease in intracellular K⁺ concentration, which is a key trigger for the activation of the NLRP3 inflammasome.[2][5]

NLRP3 Inflammasome Activation and Pyroptosis

The activation of the NLRP3 inflammasome is a central event in the innate immune response. This compound is a potent and widely used stimulus for studying this pathway.

Caption: this compound-induced NLRP3 inflammasome activation and pyroptosis pathway.

The process begins with this compound inserting into the cell membrane and facilitating the exchange of intracellular K⁺ for extracellular H⁺. The resulting drop in cytosolic K⁺ concentration is sensed by NLRP3, leading to its oligomerization and the recruitment of the adaptor protein ASC and pro-caspase-1 to form the active inflammasome complex.[15] This complex then activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms, and cleaves gasdermin D (GSDMD).[1][15] The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and the release of mature cytokines.[1][4]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the production and analysis of this compound from Streptomyces hygroscopicus.

References

- 1. This compound Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. This compound Induces Paraptosis‐Like Cell Death Instead of Pyroptosis in Corneal Keratocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights into the molecular mechanisms of the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound a new crystalline antibiotic from an unidentified Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 10. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. scispace.com [scispace.com]

- 13. Characterization of Pathway-Specific Regulator NigR for High Yield Production of this compound in Streptomyces malaysiensis F913 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inflammasome - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Nigericin as a K+/H+ Ionophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin, a polyether antibiotic produced by Streptomyces hygroscopicus, is a potent ionophore with a well-established role as a highly specific potassium (K⁺) and proton (H⁺) antiporter. Its ability to facilitate an electroneutral exchange of these ions across biological membranes disrupts crucial electrochemical gradients, leading to a cascade of cellular events. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, impact on cellular physiology, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research tool.

Core Mechanism of Action: An Electroneutral K⁺/H⁺ Exchange

This compound's fundamental mechanism lies in its ability to bind and transport potassium ions and protons across lipid bilayers in a 1:1 electroneutral exchange.[1][2][3] This process is driven by the respective concentration gradients of K⁺ and H⁺ across the membrane.

Molecular Structure and Ion Coordination: this compound is a carboxylic polyether antibiotic. Its linear structure contains multiple ether linkages and hydroxyl groups, which create a flexible, cage-like conformation. The oxygen atoms within this structure form a hydrophilic cavity that can coordinate with a potassium ion. The terminal carboxyl group is essential for its ionophoric activity, as it can be protonated or deprotonated, allowing for the binding and release of H⁺.

The Transport Cycle: The K⁺/H⁺ exchange facilitated by this compound occurs in a cyclical manner:

-

Protonation: In the acidic extracellular environment or within acidic intracellular compartments, the carboxyl group of this compound is protonated, forming the neutral, lipid-soluble this compound-H complex.

-

Membrane Translocation: As a neutral molecule, this compound-H can readily diffuse across the lipid bilayer into the cytoplasm, which typically has a higher pH.

-

Deprotonation and K⁺ Binding: In the more alkaline intracellular environment, this compound releases its proton. The resulting anionic this compound molecule then binds with high affinity to an intracellular potassium ion, forming a neutral this compound-K complex.

-

Return Translocation: The neutral this compound-K complex diffuses back across the membrane to the extracellular side, driven by the high intracellular K⁺ concentration.

-

K⁺ Release and Reprotonation: In the K⁺-poor and H⁺-rich extracellular environment, this compound releases the potassium ion and binds another proton, restarting the cycle.

This continuous cycle leads to a net efflux of intracellular K⁺ and a net influx of H⁺, effectively dissipating the transmembrane gradients for both ions.

Figure 1: The catalytic cycle of this compound-mediated K+/H+ exchange across the cell membrane.

Cellular Consequences of K⁺/H⁺ Exchange

The disruption of K⁺ and H⁺ homeostasis by this compound triggers a multitude of downstream cellular effects:

-

Intracellular Acidification: The influx of protons leads to a decrease in intracellular pH (pHi).[4]

-

Depletion of Intracellular Potassium: The efflux of K⁺ significantly lowers its intracellular concentration.[2]

-

Mitochondrial Dysfunction: this compound collapses the pH gradient (ΔpH) across the inner mitochondrial membrane, which is a component of the proton-motive force essential for ATP synthesis.[2][5] This can lead to a compensatory hyperpolarization of the mitochondrial membrane potential (ΔΨm).[5]

-

Inflammasome Activation: The drop in intracellular K⁺ is a potent trigger for the activation of the NLRP3 and NLRP1 inflammasomes, leading to the processing and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing a form of programmed cell death called pyroptosis.[3][6]

-

Inhibition of Protein Synthesis: Depletion of cytosolic potassium can inhibit the elongation stage of the ribosome cycle, leading to a ribotoxic stress response.[3]

-

Cytotoxicity: The combined effects of ion imbalance, mitochondrial stress, and inflammasome activation contribute to this compound's cytotoxic properties, which have been observed in various cell types, including cancer cells.[7]

Figure 2: Signaling pathways affected by this compound's K+/H+ ionophore activity.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Effects of this compound on Cellular Ion Gradients and Membrane Potential

| Parameter | Cell/System Type | This compound Concentration | Observed Effect | Reference(s) |

| Intracellular pH (pHi) | Murine Tumors (KHT, RIF-I) | 2.5 mg/kg i.p. | Decrease of 0.2-0.3 pH units | [4] |

| Human Erythrocytes | 0.1-1 nM | Significant decrease | [8] | |

| Mitochondrial Membrane Potential (ΔΨm) | Brain Mitochondria | 20 nM | Hyperpolarization of 8.5 - 19 mV | [5] |

| Brain Mitochondria | 20 nM | Increase of 7.78 ± 2.5 mV | [5] |

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cell Type | IC50 | Reference(s) |

| MOLM13-sensitive | Acute Myeloid Leukemia | 57.02 nM | [9] |

| MOLM13-resistant | Acute Myeloid Leukemia | 35.29 nM | [9] |

| HL60-sensitive | Acute Promyelocytic Leukemia | 20.49 nM | [9] |

| HL60-cytarabine-resistant | Acute Promyelocytic Leukemia | 1.197 nM | [9] |

| Various Cancer Cell Lines | --- | ~5 µM | [7] |

| Human Lymphocytes (inhibition of proliferation) | Lymphocytes | > 10⁻⁸ M | [10] |

Table 3: Ion Binding and Transport Parameters

| Parameter | Ion | System | Value | Reference(s) |

| Apparent Dissociation Constant | K⁺ | Vesicles | ~1.5 x 10⁻³ M | [11] |

| Apparent Dissociation Constant | Na⁺ | Vesicles | ~6.4 x 10⁻² M | [11] |

| Apparent Dissociation Constant | H⁺ | Vesicles | ~10⁻⁸.⁴⁵ M | [11] |

| Intrinsic Translocation Rate Constant (k) | H⁺, K⁺, Na⁺ | Vesicles | ~6 x 10³ s⁻¹ | [11] |

Experimental Protocols

Detailed methodologies are crucial for accurately studying the effects of this compound. Below are protocols for key experiments.

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).

Materials:

-

BCECF-AM (stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Valinomycin

-

Calibration buffers with known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0) containing high K⁺ (e.g., 130 mM KCl)

-

Fluorometer or fluorescence microscope with appropriate filters (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)

Procedure:

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.

-

Dye Loading:

-

Prepare a working solution of BCECF-AM (typically 1-5 µM) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[12]

-

-

Washing: Remove the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio (F490/F440) of the cells in HBSS.

-

This compound Treatment: Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

-

Calibration:

-

At the end of the experiment, perfuse the cells with calibration buffers of varying pH values, each containing this compound (e.g., 10 µM) and valinomycin (e.g., 10 µM) to equilibrate the intracellular and extracellular pH.[12]

-

Record the fluorescence ratio at each pH value to generate a calibration curve.

-

Use the calibration curve to convert the experimental fluorescence ratios to pHi values.

-

Figure 3: Experimental workflow for measuring intracellular pH using BCECF-AM.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This can be achieved using either a TPP⁺-selective electrode for isolated mitochondria or fluorescent dyes like Safranine for isolated mitochondria and permeabilized cells.

4.2.1. Using a TPP⁺-Selective Electrode (for isolated mitochondria)

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., MiR05)

-

TPP⁺Cl⁻ stock solution

-

TPP⁺-selective electrode and reference electrode

-

Potentiometer/data acquisition system

-

Respiratory substrates (e.g., glutamate, malate, succinate)

-

ADP

-

Uncoupler (e.g., CCCP or FCCP)

Procedure:

-

Electrode Calibration:

-

Add respiration buffer to the measurement chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Sequentially add known amounts of TPP⁺Cl⁻ (e.g., 0.5 µM aliquots) to the chamber to generate a calibration curve of electrode potential (mV) versus log[TPP⁺].[13]

-

-

Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber. An uptake of TPP⁺ by the mitochondria will be observed as a decrease in the extracellular TPP⁺ concentration (an upward deflection in the electrode trace).

-

State Manipulation:

-

Add respiratory substrates to energize the mitochondria and establish a membrane potential.

-

Add ADP to induce state 3 respiration.

-

-

This compound Treatment: Add this compound to the chamber and observe the change in the TPP⁺ signal, which reflects a change in ΔΨm. A further uptake of TPP⁺ indicates hyperpolarization.

-

Positive Control: At the end of the experiment, add an uncoupler (CCCP or FCCP) to completely dissipate the membrane potential, causing the release of all accumulated TPP⁺ back into the medium. This serves as a control for the total mitochondrial TPP⁺ uptake.[13]

4.2.2. Using Safranine Fluorescence (for isolated mitochondria or permeabilized cells)

Materials:

-

Isolated mitochondria or permeabilized cells

-

Assay buffer

-

Safranine O stock solution

-

Fluorometer (Excitation: ~495 nm; Emission: ~586 nm)

-

Respiratory substrates

-

This compound

Procedure:

-

Setup: Add assay buffer to a cuvette in the fluorometer and obtain a baseline reading.

-

Safranine Addition: Add Safranine O to a final concentration of ~2.5-5 µM.

-

Cell/Mitochondria Addition: Add the mitochondrial or permeabilized cell suspension.

-

Energization: Add respiratory substrates to initiate respiration and establish a ΔΨm. This will cause a quenching of the safranine fluorescence as the dye is taken up into the mitochondria.

-

This compound Treatment: Add this compound and record the change in fluorescence. An increase in fluorescence indicates depolarization, while a further decrease suggests hyperpolarization.

-

Calibration: A calibration can be performed by generating a K⁺ diffusion potential using valinomycin in the presence of varying external K⁺ concentrations.[14]

Measurement of Ion Flux using Ion-Selective Electrodes

This technique allows for the real-time measurement of the flux of specific ions (e.g., K⁺ or H⁺) across a cell membrane.

Materials:

-

Ion-selective microelectrode (e.g., for K⁺ or H⁺)

-

Reference electrode

-

Amplifier and data acquisition system

-

Micromanipulator

-

Cell culture setup under a microscope

Procedure:

-

Electrode Preparation and Calibration:

-

Back-fill the ion-selective microelectrode with the appropriate internal solution.

-

Calibrate the electrode using a series of standard solutions with known concentrations of the ion of interest to determine its Nernstian slope.[15]

-

-

Measurement:

-

Position the tip of the ion-selective microelectrode close to the surface of the cell(s) of interest using the micromanipulator.

-

To measure flux, the electrode is moved in a defined excursion (e.g., 10-30 µm) perpendicular to the cell surface at a low frequency (e.g., 0.3 Hz). This is known as the self-referencing technique.[16]

-

The difference in the electrode potential between the two points is proportional to the ion concentration gradient.

-

-

This compound Treatment: After establishing a baseline ion flux, add this compound to the medium and continue recording to measure the change in ion flux.

-

Data Analysis: The measured potential difference is used in conjunction with Fick's law of diffusion to calculate the ion flux in units such as pmol·cm⁻²·s⁻¹.[15]

Conclusion

This compound is an invaluable tool in cell biology and pharmacology due to its specific and potent activity as a K⁺/H⁺ ionophore. Its ability to disrupt fundamental ionic gradients provides a powerful means to study a wide range of cellular processes, from mitochondrial bioenergetics to innate immune signaling. A thorough understanding of its mechanism of action, coupled with the application of precise experimental methodologies as outlined in this guide, is essential for the robust design and interpretation of experiments utilizing this compound. The quantitative data provided herein should serve as a useful reference for researchers in predicting and evaluating the cellular effects of this compound in their specific experimental systems.

References

- 1. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 2. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore this compound Is a Novel Approach for Senolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of tumour intracellular pH and enhancement of melphalan cytotoxicity by the ionophore this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane potential and delta pH dependency of reverse electron transport-associated hydrogen peroxide production in brain and heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Triggering of Suicidal Erythrocyte Death by the Antibiotic Ionophore this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. drexel.edu [drexel.edu]

- 14. Measurements of Membrane Potentials in Plant Mitochondria with the Safranine Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ion-selective self-referencing probes for measuring specific ion flux - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

The Core Mechanism of Nigericin as a Potassium Ionophore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin, a polyether antibiotic isolated from Streptomyces hygroscopicus, functions as a potent potassium ionophore, disrupting cellular homeostasis by facilitating an electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes. This activity leads to a cascade of downstream cellular events, including the dissipation of transmembrane ion gradients, alteration of intracellular pH, and modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's function, detailed experimental protocols for its study, and quantitative data to support further research and development.

Molecular Mechanism of Action

This compound's ionophoretic activity is attributed to its unique chemical structure, which allows it to form a lipid-soluble complex with cations. The molecule consists of a polyether backbone and a terminal carboxylic acid group. This structure enables this compound to bind a potassium ion, neutralizing its charge and allowing the complex to diffuse across the lipid bilayer of cellular and organellar membranes.

The transport process is an electroneutral antiport system. This compound, in its protonated (neutral) form, diffuses across the membrane into the cell. Intracellularly, where the K⁺ concentration is high, it exchanges its proton for a potassium ion. The this compound-K⁺ complex then diffuses back across the membrane to the extracellular space, where it releases the potassium ion in exchange for a proton, completing the cycle. This process is driven by the respective concentration gradients of K⁺ and H⁺ across the membrane.[1][2][3]

The primary consequences of this ion exchange are:

-

Depletion of intracellular K⁺: The continuous efflux of K⁺ leads to a significant reduction in the intracellular potassium concentration.[1][4]

-

Intracellular acidification: The influx of H⁺ results in a decrease in intracellular pH.[1][4]

-

Plasma membrane depolarization: The alteration of the K⁺ gradient across the plasma membrane leads to its depolarization.[1][4]

-

Disruption of mitochondrial function: this compound also acts on mitochondrial membranes, dissipating the pH gradient (ΔpH) component of the proton motive force. This can lead to a compensatory increase in the mitochondrial membrane potential (ΔΨm).[1][5]

Cellular Signaling Pathways Modulated by this compound

The this compound-induced disruption of ionic homeostasis triggers several critical signaling pathways, most notably the activation of the NLRP3 and NLRP1 inflammasomes.

NLRP3 Inflammasome Activation

A key and well-studied consequence of this compound treatment is the robust activation of the NLRP3 inflammasome.[6][7][8] The decrease in intracellular K⁺ concentration is a common trigger for NLRP3 activation.[6] This leads to the assembly of the inflammasome complex, activation of caspase-1, and subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18, ultimately leading to a form of inflammatory cell death known as pyroptosis.[6]

Caption: this compound-induced NLRP3 inflammasome activation pathway.

NLRP1 Inflammasome Activation

Recent studies have shown that this compound can also activate the NLRP1 inflammasome in human epithelial cells.[9][10] This activation is also dependent on K⁺ efflux, which leads to ribosome stalling and the activation of the ribotoxic stress response (RSR) sensor kinase ZAKα. ZAKα, along with p38 kinase, then drives NLRP1 activation.[2][9]

References

- 1. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 6. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammasome Activation | NLRP3 Inflammasome [promega.jp]

- 8. Frontiers | this compound Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Nigericin Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin sodium salt, a polyether antibiotic isolated from Streptomyces hygroscopicus, is a potent and versatile biological tool with a wide range of activities. Primarily known as a highly selective potassium (K⁺) ionophore, it disrupts cellular ionic homeostasis, leading to a cascade of downstream effects. This technical guide provides an in-depth overview of the core biological activities of this compound sodium salt, with a focus on its mechanism of action, impact on key signaling pathways, and its multifaceted therapeutic potential. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of cellular pathways and workflows to facilitate further research and drug development endeavors.

Core Mechanism of Action: A K⁺/H⁺ Antiporter

This compound's fundamental biological activity stems from its function as a lipophilic molecule that can embed within cellular and organellar membranes. It selectively binds to K⁺ and facilitates its transport across the membrane in exchange for a proton (H⁺), effectively acting as a K⁺/H⁺ antiporter.[1] This electroneutral exchange is driven by the concentration gradients of these ions. Given the typically high intracellular K⁺ concentration and lower intracellular pH compared to the extracellular environment, this compound treatment leads to a net efflux of K⁺ from the cell and an influx of H⁺, resulting in two primary consequences:

-

Depletion of Intracellular Potassium: The sustained efflux of K⁺ significantly lowers the intracellular potassium concentration.

-

Intracellular Acidification: The influx of H⁺ leads to a decrease in intracellular pH (pHi).[1]

These fundamental changes in the cellular ionic milieu are the primary drivers for the diverse biological effects of this compound.

Key Biological Activities and Signaling Pathways

NLRP3 Inflammasome Activation

One of the most well-characterized effects of this compound is its potent activation of the NLRP3 inflammasome, a multiprotein complex central to the innate immune response.[2][3] The activation is a direct consequence of the this compound-induced K⁺ efflux. The decrease in intracellular K⁺ concentration is a common trigger for the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1.[2][4]

The assembly of the inflammasome leads to the auto-catalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. This process also initiates a form of inflammatory programmed cell death known as pyroptosis, which is mediated by the cleavage of gasdermin D (GSDMD) by caspase-1.[5]

Anticancer Activity

This compound exhibits promising anticancer activity against a variety of cancer cell types, including multidrug-resistant cells and cancer stem cells.[6][7] Its anticancer effects are attributed to several mechanisms:

-

Intracellular pH Dysregulation: The acidification of the cytoplasm can inhibit the activity of key enzymes involved in glycolysis and DNA synthesis, processes that are often upregulated in cancer cells.[6]

-

Inhibition of Signaling Pathways: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the proliferation and self-renewal of many cancer cells.[6]

-

Induction of Apoptosis and Pyroptosis: By disrupting mitochondrial membrane potential and inducing cellular stress, this compound can trigger programmed cell death pathways, including both apoptosis and pyroptosis.[5]

-

Suppression of Migration and Invasion: Studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells.[8]

Autophagy Modulation

This compound's effect on autophagy, a cellular recycling process, is complex. It has been reported to induce the accumulation of autophagosomes and increase the levels of LC3-II, a marker of autophagosome formation.[9] However, this accumulation is often due to an impairment of autophagic flux, meaning the fusion of autophagosomes with lysosomes for degradation is inhibited.[9] This disruption is likely caused by the this compound-induced increase in the pH of acidic compartments like lysosomes, which hinders their degradative function.[9]

Mitochondrial Dysfunction

As a K⁺/H⁺ ionophore, this compound can disrupt the electrochemical gradients across the inner mitochondrial membrane. This leads to:

-

Alteration of Mitochondrial Membrane Potential (ΔΨm): this compound can cause a decrease in the mitochondrial membrane potential.[10]

-

Stimulation of Mitochondrial ATPase Activity: The dissipation of the proton gradient can stimulate the activity of mitochondrial ATPase.

-

Induction of Oxidative Stress: Disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS).

Quantitative Data

The following tables summarize the reported IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values of this compound sodium salt in various cell lines and assays.

| Anticancer Activity | ||

| Cell Line | Assay | IC₅₀ Value |

| S18 | Cell Viability | 2.03 ± 0.55 µM[8][11] |

| S26 | Cell Viability | 4.77 ± 2.35 µM[8][11] |

| HT29 | Cell Viability | 12.92 ± 0.25 µM[8][11] |

| SW116 | Cell Viability | 15.86 ± 0.18 µM[8][11] |

| Antiviral Activity | ||

| Virus | Assay | EC₅₀/IC₅₀ Value |

| HIV-1 RF in H9 cells | Inhibition of cytopathic effect | EC₅₀ = 0.006 µM[12] |

| Human H9 cells | Cytotoxicity | IC₅₀ = 0.14 µM[12] |

Experimental Protocols

NLRP3 Inflammasome Activation Assay

This protocol describes the induction and detection of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

This compound sodium salt

-

Opti-MEM

-

Reagents for ELISA (for IL-1β detection)

-

Reagents for Western blotting (antibodies against caspase-1, IL-1β)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Priming: Seed BMDMs in a 24-well plate and prime with LPS (e.g., 500 ng/mL) in complete DMEM for 3-4 hours.[2][3] This step upregulates the expression of pro-IL-1β and NLRP3.

-

Activation: After priming, replace the medium with fresh medium containing this compound (e.g., 5-10 µM).[3] Incubate for 30-45 minutes.[2]

-

Sample Collection:

-

Supernatant: Carefully collect the cell culture supernatant for the measurement of secreted IL-1β (by ELISA) and LDH (for pyroptosis).

-

Cell Lysate: Lyse the remaining cells to extract proteins for Western blot analysis of pro-IL-1β, cleaved IL-1β, pro-caspase-1, and cleaved caspase-1.

-

-

Analysis:

-

Quantify IL-1β secretion using an ELISA kit according to the manufacturer's instructions.

-

Analyze protein expression and cleavage by Western blotting.

-

Measure LDH release to assess pyroptotic cell death.

-

Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound on cell viability using an MTS-based colorimetric assay.

Materials:

-

Target cell line

-

96-well plates

-

Complete cell culture medium

-

This compound sodium salt

-

MTS reagent (containing PES)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound sodium salt. Include untreated control wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add MTS reagent to each well (e.g., 20 µL per 100 µL of medium).[13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[13]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Transwell Migration and Invasion Assay

This protocol describes how to evaluate the effect of this compound on cancer cell migration and invasion.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

This compound sodium salt

-

Crystal violet stain

-

Cotton swabs

Procedure:

-

Insert Preparation (for invasion): Coat the top of the Transwell inserts with diluted Matrigel and incubate to allow for solidification.[14] For migration assays, this step is omitted.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.[14] Add this compound to the upper chamber at the desired concentration.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber.[14]

-

Incubation: Incubate the plate for 24-48 hours to allow for cell migration/invasion.[14]

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated/invaded cells on the bottom of the membrane with a fixative (e.g., methanol) and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Measurement of Intracellular pH (pHi)

This protocol details the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH upon this compound treatment.

Materials:

-

Target cell line

-

Glass-bottom culture dishes

-

BCECF-AM dye

-

Ringer solution or appropriate buffer

-

This compound sodium salt (for calibration)

-

Calibration buffers with known pH values

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes.

-

Dye Loading: Incubate the cells with BCECF-AM (e.g., 2 µM) in Ringer solution for 10-30 minutes at room temperature.[15]

-

Washing: Wash the cells to remove the extracellular dye.

-

Treatment: Treat the cells with this compound at the desired concentration and monitor the fluorescence changes over time.

-

Fluorescence Measurement: Excite the BCECF-AM dye at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[16] Measure the emission fluorescence at ~535 nm.

-

Calibration: At the end of the experiment, perform an in situ calibration by incubating the cells in a high-potassium buffer containing this compound (e.g., 10 µM) and a series of calibration buffers with known pH values.[15][16] This equilibrates the intracellular and extracellular pH.

-

Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) and use the calibration curve to convert these ratios to pHi values.[16]

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

-

Target cell line

-

JC-1 dye

-

Assay buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells and treat them with this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

JC-1 Staining: Resuspend the cells in a medium containing JC-1 and incubate for 15-30 minutes at 37°C.[17]

-

Washing: Wash the cells with assay buffer to remove excess dye.[17]

-

Analysis:

-

Flow Cytometry: Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Analyze the shift from red to green fluorescence.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and observe the change in mitochondrial fluorescence from red to green.

-

Autophagy Flux Assay (LC3-II Western Blot)

This protocol details how to measure autophagic flux by monitoring LC3-II levels in the presence and absence of a lysosomal inhibitor.

Materials:

-

Target cell line

-

This compound sodium salt

-

Lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1)

-

Reagents for Western blotting (antibodies against LC3 and a loading control like GAPDH)

Procedure:

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor for a specific time course.[9] Include untreated controls and controls with the lysosomal inhibitor alone.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against LC3 and a loading control. The LC3 antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Analysis: Quantify the band intensities for LC3-II. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor between the control and this compound-treated samples. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagosome formation.

Conclusion

This compound sodium salt is a powerful biological agent with a well-defined mechanism of action that triggers a multitude of cellular responses. Its ability to act as a K⁺/H⁺ ionophore makes it an invaluable tool for studying processes dependent on ionic homeostasis, such as NLRP3 inflammasome activation, mitochondrial function, and intracellular pH regulation. The growing body of evidence supporting its anticancer and antimicrobial properties highlights its potential for therapeutic development. This technical guide provides a foundational understanding of this compound's biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing its full potential in their scientific investigations.

References

- 1. goldbio.com [goldbio.com]

- 2. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids | MDPI [mdpi.com]

- 4. Detection of Inflammasome Activation and Pyroptotic Cell Death in Murine Bone Marrow-derived Macrophages [jove.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Evidence of this compound as a potential therapeutic candidate for cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (sodium salt) - tcsc5717 - Taiclone [taiclone.com]

- 9. This compound-induced Impairment of Autophagic Flux in Neuronal Cells Is Inhibited by Overexpression of Bak - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Paraptosis‐Like Cell Death Instead of Pyroptosis in Corneal Keratocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. snapcyte.com [snapcyte.com]

- 15. Intracellular pH Measurement [bio-protocol.org]

- 16. A Protocol for Measurement of Intracellular pH [bio-protocol.org]

- 17. chem-agilent.com [chem-agilent.com]

Foundational Research on the Antibiotic Properties of Nigericin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin, a polyether ionophore antibiotic isolated from Streptomyces hygroscopicus in the 1950s, represents a class of antimicrobials with a distinct mechanism of action that circumvents many conventional resistance pathways.[1][2] This technical guide delves into the foundational research that established its antibiotic properties, focusing on its core mechanism, spectrum of activity, and the key experimental methodologies used for its characterization. By acting as a monovalent cation antiporter, specifically exchanging potassium (K⁺) for protons (H⁺), this compound disrupts the essential proton motive force across the bacterial cell membrane. This leads to a cascade of catastrophic events, including the collapse of the transmembrane pH gradient, cytoplasmic acidification, and disruption of cellular bioenergetics, ultimately resulting in bacterial cell death.[3][4] This document provides a detailed overview of these processes, presents quantitative data on its efficacy, and outlines the experimental protocols that form the basis of our understanding of this potent Gram-positive antibiotic.

Core Mechanism of Action: The K⁺/H⁺ Antiport System

The primary antibiotic activity of this compound stems from its function as a lipid-soluble ionophore that facilitates an electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes.[1][4] Unlike channel-forming ionophores, this compound encapsulates a cation and diffuses across the membrane lipid bilayer.

The process unfolds as follows:

-

Complex Formation: On the exterior of the bacterial cell, the this compound molecule complexes with a potassium ion (K⁺).[5]

-

Transmembrane Diffusion: This lipophilic complex diffuses across the cell membrane to the cytoplasm.

-

Ion Exchange: In the cytoplasm, the this compound-K⁺ complex releases the K⁺ ion and binds a proton (H⁺).

-

Return Diffusion: The protonated this compound molecule diffuses back across the membrane to the exterior.

-

Cycle Repeats: The proton is released into the extracellular space, and the cycle repeats.

This continuous exchange effectively shuttles K⁺ out of the cell and H⁺ into the cell, leading to two critical consequences for the bacterium:

-

Dissipation of the Transmembrane pH Gradient (ΔpH): The influx of protons neutralizes the natural pH difference between the cytoplasm and the extracellular environment, collapsing a key component of the proton motive force (PMF).[4][6]

-

Disruption of the Membrane Potential (ΔΨ): While its primary effect is on ΔpH, at higher concentrations, this compound can also impact the membrane potential (ΔΨ), further degrading the PMF.[6][7]

The collapse of the PMF cripples the cell's ability to perform essential functions like ATP synthesis and solute transport, leading to rapid bactericidal effects.[3][7][8]

Caption: this compound's K⁺/H⁺ antiport mechanism, leading to cytoplasmic acidification and PMF collapse.

Spectrum of Antimicrobial Activity

Foundational and subsequent studies have consistently demonstrated that this compound exhibits potent activity primarily against Gram-positive bacteria.[7] This includes activity against a range of multidrug-resistant (MDR) pathogens that are of significant clinical concern. Its efficacy extends to metabolically dormant persister cells and structured bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[9]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.004 - 0.125 | [5] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.004 - 0.125 | [5] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | ~0.125 | [5][7] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.004 - 0.125 | [5] |

| Bacillus cereus | Standard Strain | Not specified, but active | [7] |

| Bacillus acidocaldarius | Acidophile | Not specified, but active | [4] |

Note: MIC values can vary based on the specific strain and the testing conditions used.

Foundational Experimental Protocols

The characterization of this compound's antibiotic properties relies on a set of core microbiological and biophysical assays. The detailed protocols below are representative of the methodologies used in foundational research.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay quantifies the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Protocol:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Serially dilute the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Membrane Integrity Assessment using Propidium Iodide (PI) Staining

This protocol assesses whether this compound causes physical damage to the bacterial cell membrane, making it permeable.

Protocol:

-

Cell Preparation: Grow the target bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend to a known optical density (e.g., OD₆₀₀ = 0.5).

-

Treatment: Treat the bacterial suspension with this compound at a concentration of 1x to 4x its MIC. An untreated sample serves as a negative control. Incubate for a defined period (e.g., 1-6 hours).

-

Staining: Add Propidium Iodide (PI) to each sample to a final concentration of ~1-5 µM. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, fluorescing brightly.

-

Analysis: Analyze the samples using fluorescence microscopy or flow cytometry. A significant increase in the population of fluorescent cells in the this compound-treated sample compared to the control indicates a loss of membrane integrity.[8]

Caption: Experimental workflow for assessing bacterial membrane integrity using Propidium Iodide.

Intracellular ATP Level Measurement

This assay determines the impact of this compound on the cell's primary energy currency, which is directly linked to the proton motive force.

Protocol:

-

Cell Preparation and Treatment: Prepare and treat bacterial cells with this compound as described in the membrane integrity assay (Protocol 3.2).

-

Lysis: After the incubation period, lyse the bacterial cells using a suitable commercial reagent (e.g., a detergent-based lysis buffer) to release the intracellular ATP.

-

ATP Quantification: Use a commercial bioluminescence assay kit (e.g., luciferin/luciferase-based). The luciferase enzyme utilizes ATP to oxidize luciferin, producing light.

-

Measurement: Measure the light output (luminescence) using a luminometer.

-

Analysis: Compare the luminescence signal from this compound-treated cells to that of untreated controls. A significant decrease in the signal indicates a reduction in intracellular ATP levels, confirming the disruption of cellular energy production.[7][8]

Resistance and Regulatory Pathways

While this compound's mechanism makes it less susceptible to common resistance mechanisms, bacteria can develop tolerance. Research has shown that depletion of the GraSR two-component regulatory system can lead to this compound resistance.[7][10] The GraSR system is involved in sensing and responding to cell envelope stress. Its depletion may alter the cell surface charge, reducing the interaction with this compound and thus conferring resistance.[5][7]

Conclusion

The foundational research on this compound has firmly established it as a potent antibiotic with a unique mechanism of action against Gram-positive bacteria. By functioning as a K⁺/H⁺ antiporter, it fatally disrupts the bacterial proton motive force, a mechanism that remains effective against many multidrug-resistant strains.[7][9] The experimental protocols outlined in this guide—from MIC determination to the assessment of membrane integrity and cellular ATP—were instrumental in elucidating this mechanism. This core understanding highlights this compound's potential as a promising candidate for treating chronic and recurrent infections and serves as a valuable paradigm for the development of future antibiotics that target bacterial bioenergetics.[7][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound-induced death of an acidophilic bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The use of valinomycin, this compound and trichlorocarbanilide in control of the protonmotive force in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms [frontiersin.org]

- 9. This compound is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Early Studies on Nigericin and Ion Transport: A Technical Guide

This in-depth technical guide explores the foundational research on the ionophore antibiotic nigericin and its profound effects on ion transport across biological membranes. The primary focus is on the seminal studies of the late 1960s that first elucidated its mechanism as a potent and selective ion carrier. This document is intended for researchers, scientists, and drug development professionals with an interest in ion transport, membrane biology, and the historical context of ionophore research.

Core Mechanism of Action: K⁺/H⁺ Antiport

Early investigations revealed that this compound, an antibiotic derived from Streptomyces hygroscopicus, functions as a mobile carrier ionophore. Its primary mechanism involves the facilitation of an electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across lipid bilayers. This potent activity disrupts the electrochemical gradients of these ions, which are crucial for numerous cellular processes. The term "ionophore" itself was coined by Berton Pressman in 1967, in part through his pioneering work on this compound and valinomycin, to describe molecules with this ion-carrying capability[1].

Quantitative Data from Seminal Studies

The following tables summarize key quantitative findings from the foundational papers by Pressman et al. (1967) and Harold and Baarda (1968), which laid the groundwork for our understanding of this compound's ionophoretic activity.

Table 1: this compound-Mediated Cation Exchange in Streptococcus faecalis

| Cation Exchange | This compound Concentration (M) | External Cation | External Cation Concentration (mM) | Initial Internal Cation | Initial Internal Cation Concentration (µmol/mg dry weight) | Observation | Reference |

| Rb⁺ efflux for H⁺ | 1 x 10⁻⁶ | H⁺ (from H₂O) | - | Rb⁺ | 0.4 | Rapid loss of internal Rb⁺ | Harold and Baarda, 1968 |

| Rb⁺ efflux for K⁺ | 1 x 10⁻⁶ | K⁺ | 20 | Rb⁺ | 0.4 | Rapid loss of internal Rb⁺ | Harold and Baarda, 1968 |

| Rb⁺ efflux for Na⁺ | 1 x 10⁻⁶ | Na⁺ | 20 | Rb⁺ | 0.4 | Slower loss of internal Rb⁺ compared to K⁺ | Harold and Baarda, 1968 |

| Rb⁺ efflux for Li⁺ | 1 x 10⁻⁶ | Li⁺ | 20 | Rb⁺ | 0.4 | Slower loss of internal Rb⁺ compared to K⁺ | Harold and Baarda, 1968 |

Table 2: Effect of this compound on Mitochondrial Respiration and Ion Flux

| Experimental System | This compound Concentration | Substrate | Key Observation | Quantitative Effect | Reference |

| Rat Liver Mitochondria | Not specified | Glutamate | Stimulation of respiration in the presence of K⁺ | Respiration rate increased from ~10 to ~50 µatoms O/min/g protein | Pressman et al., 1967 |

| Rat Liver Mitochondria | Not specified | Succinate | Induction of K⁺ uptake | K⁺ uptake of ~0.2 µmoles/mg protein | Pressman et al., 1967 |

| Rat Liver Mitochondria | Not specified | - | Release of H⁺ upon K⁺ uptake | pH change of ~0.1 unit | Pressman et al., 1967 |

Detailed Experimental Protocols

The following sections provide detailed methodologies from the key experiments cited, offering a glimpse into the techniques used in the early days of ionophore research.

Protocol 1: Cation Exchange in Streptococcus faecalis (Harold and Baarda, 1968)

-

Bacterial Strain and Growth Conditions: Streptococcus faecalis (ATCC 8043) was grown in a complex medium containing glucose and other essential nutrients. For experiments involving rubidium-86 (⁸⁶Rb⁺), the cells were grown in a medium containing ⁸⁶RbCl to preload them with the radioactive tracer.

-

Preparation of Cell Suspensions: Cells were harvested by centrifugation, washed multiple times with a suitable buffer (e.g., 0.05 M Tris-HCl, pH 7.5), and resuspended in the same buffer to a final density of approximately 1 mg dry weight of cells per ml.

-

Cation Exchange Assay:

-

The cell suspension was incubated at a controlled temperature (e.g., 25°C).

-

This compound, dissolved in ethanol, was added to a final concentration of 10⁻⁶ M.

-

At various time intervals, aliquots of the cell suspension were rapidly filtered through a membrane filter (0.45 µm pore size) to separate the cells from the medium.

-

The radioactivity of the cells on the filter was measured using a scintillation counter to determine the amount of ⁸⁶Rb⁺ remaining inside the cells.

-

To study the exchange for different external cations, the resuspension buffer contained the specified concentration of the respective cation (e.g., 20 mM KCl or 20 mM NaCl).

-

Protocol 2: Measurement of Mitochondrial Respiration and Ion Flux (Pressman et al., 1967)

-

Isolation of Mitochondria: Rat liver mitochondria were isolated by differential centrifugation in a medium containing sucrose, EDTA, and a buffer to maintain pH.

-

Respiration Measurements:

-

Mitochondrial respiration was monitored polarographically using a Clark-type oxygen electrode in a temperature-controlled chamber.

-